molecular formula C10H9NO3 B14592876 4-(3-Ethoxyfuran-2-yl)-4-oxobut-2-enenitrile CAS No. 61621-39-4

4-(3-Ethoxyfuran-2-yl)-4-oxobut-2-enenitrile

Cat. No.: B14592876
CAS No.: 61621-39-4
M. Wt: 191.18 g/mol
InChI Key: WJLPNDDSPCYYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Ethoxyfuran-2-yl)-4-oxobut-2-enenitrile is an organic compound that features a furan ring substituted with an ethoxy group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyfuran-2-yl)-4-oxobut-2-enenitrile typically involves the reaction of ethoxyfuran with a suitable nitrile precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed synthetic routes and reaction conditions are often optimized based on the specific requirements of the desired application.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyfuran-2-yl)-4-oxobut-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy and nitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

4-(3-Ethoxyfuran-2-yl)-4-oxobut-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyfuran-2-yl)-4-oxobut-2-enenitrile involves its interaction with molecular targets and pathways within a given system The compound may act by binding to specific receptors or enzymes, thereby modulating their activity

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Ethoxyfuran-2-yl)-4-oxobut-2-enenitrile include other furan derivatives with different substituents, such as:

  • 4-(3-Methoxyfuran-2-yl)-4-oxobut-2-enenitrile
  • 4-(3-Propoxyfuran-2-yl)-4-oxobut-2-enenitrile

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for particular applications that other similar compounds may not fulfill.

Properties

CAS No.

61621-39-4

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-(3-ethoxyfuran-2-yl)-4-oxobut-2-enenitrile

InChI

InChI=1S/C10H9NO3/c1-2-13-9-5-7-14-10(9)8(12)4-3-6-11/h3-5,7H,2H2,1H3

InChI Key

WJLPNDDSPCYYRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(OC=C1)C(=O)C=CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.